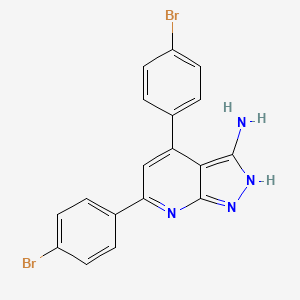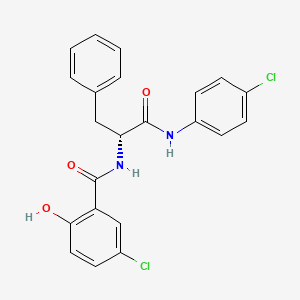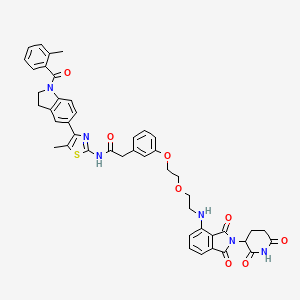
Nrf2 degrader 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nrf2 degrader 1 is a compound designed to target and degrade the nuclear factor erythroid 2-related factor 2 (Nrf2) protein. Nrf2 is a transcription factor that plays a crucial role in the cellular response to oxidative stress by regulating the expression of antioxidant and detoxifying enzymes. The degradation of Nrf2 is a promising therapeutic strategy for diseases where Nrf2 is aberrantly activated, such as certain cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Nrf2 degrader 1 involves several steps. One method includes the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and further diluted with double-distilled water (ddH2O) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar solvents and reagents as in laboratory settings, with additional purification steps to ensure the compound’s purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Nrf2 degrader 1 primarily undergoes substitution reactions. It interacts with specific cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), leading to the ubiquitination and subsequent degradation of Nrf2 .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include DMSO, PEG300, and Tween 80. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed
The major product formed from the reaction of this compound with Keap1 is the ubiquitinated form of Nrf2, which is then targeted for proteasomal degradation .
Aplicaciones Científicas De Investigación
Nrf2 degrader 1 has several scientific research applications:
Mecanismo De Acción
Nrf2 degrader 1 exerts its effects by binding to Keap1, a substrate adaptor protein for the Cullin3 (CUL3)/Ring-Box1 (Rbx1) E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent proteasomal degradation of Nrf2. By degrading Nrf2, the compound reduces the expression of antioxidant and detoxifying enzymes, which can be beneficial in conditions where Nrf2 is overactive .
Comparación Con Compuestos Similares
Similar Compounds
Bardoxolone: An activator of Nrf2 that targets reactive cysteines on Keap1.
VVD-037: An allosteric activator of the E3 ligase Keap1, which silences Nrf2 to help kill cancer cells.
Uniqueness
Nrf2 degrader 1 is unique in its ability to specifically target and degrade Nrf2 through the ubiquitin-proteasome pathway. Unlike activators such as bardoxolone, which increase Nrf2 activity, this compound reduces Nrf2 levels, making it a valuable tool for studying and potentially treating diseases characterized by Nrf2 overactivation .
Propiedades
Fórmula molecular |
C45H42N6O8S |
|---|---|
Peso molecular |
826.9 g/mol |
Nombre IUPAC |
2-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]phenyl]-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C45H42N6O8S/c1-26-7-3-4-10-32(26)42(55)50-19-17-29-25-30(13-14-35(29)50)40-27(2)60-45(49-40)48-38(53)24-28-8-5-9-31(23-28)59-22-21-58-20-18-46-34-12-6-11-33-39(34)44(57)51(43(33)56)36-15-16-37(52)47-41(36)54/h3-14,23,25,36,46H,15-22,24H2,1-2H3,(H,47,52,54)(H,48,49,53) |
Clave InChI |
VXGSIRKVOZQNAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC(=CC=C5)OCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


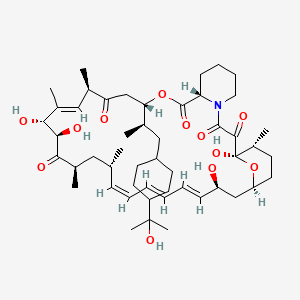


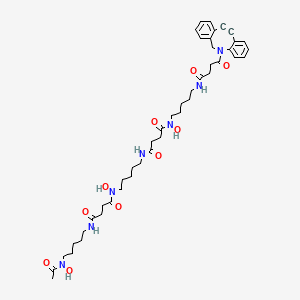
![6-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one](/img/structure/B12373968.png)
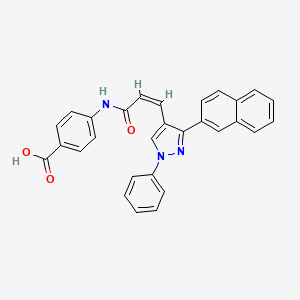
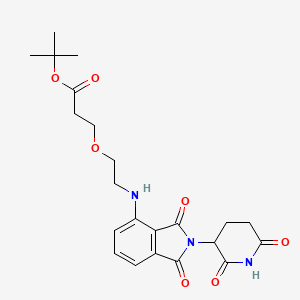
![4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide](/img/structure/B12373979.png)
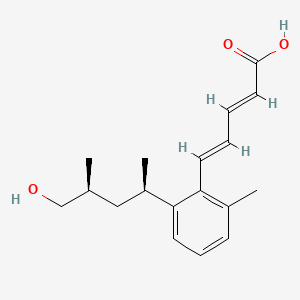
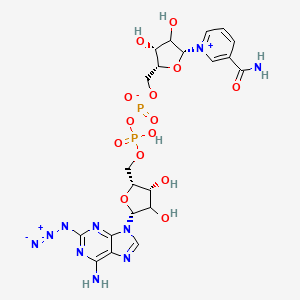
![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)
